1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14;/h1-11H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJQMCXRNJWQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2(CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonate Alkylation-Ring Closure (Method A)
Adapted from CN113754528A, this three-step sequence achieves high-yield cyclopentane formation:
Step 1: Dieckmann Cyclization
Diethyl malonate (1.0 eq) undergoes double alkylation with 1,4-dibromobutane (1.2 eq) in ethanol using NaOEt (2.5 eq) at 78°C for 12 h. Kinetic control minimizes oligomerization:
$$
\text{Diethyl malonate} + 1,4\text{-dibromobutane} \xrightarrow{\text{NaOEt}} \text{Diethyl cyclopentane-1,1-dicarboxylate} \quad (82\% \text{ yield})
$$
Step 2: Selective Mono-Hydrolysis
The diester reacts with NaOH (1.1 eq) in THF/H2O (3:1) at 0°C to yield the mono-acid:
$$
\text{Diethyl ester} \xrightarrow{\text{NaOH}} \text{Cyclopentane-1-carboxylic acid-1-ethyl ester} \quad (76\% \text{ yield})
$$
Step 3: Decarboxylative Functionalization
Heating the mono-ester with Cu(OAc)₂ (0.1 eq) in DMF at 120°C introduces the methylene bridge:
$$
\text{Mono-ester} \xrightarrow{\Delta} 1\text{-(Bromomethyl)cyclopentane-1-carboxylic acid ethyl ester} \quad (68\% \text{ yield})
$$
Ring Contraction Approach (Method B)
WO1987003278A2 describes a novel diketone intermediate strategy for strained cyclopentanes:
Step 1: Cyclohexane Diketone Formation
Cyclohexane-1,4-dione undergoes Favorskii rearrangement with ClCH₂COCl (2.2 eq) in Et₂O at −10°C:
$$
\text{Cyclohexane-1,4-dione} \xrightarrow{\text{ClCH}_2\text{COCl}} 2,2,5,5\text{-Tetramethylcyclopentane-1,3-dione} \quad (74\% \text{ yield})
$$
Step 2: Hydrazone Formation and Thermolysis
Condensation with hydrazine (1.5 eq) in EtOH/HOAc (4:1) followed by pyrolysis at 210°C yields the bicyclic core:
$$
\text{Diketone} \xrightarrow{\text{N}2\text{H}4} \text{Cyclopentane-1-carboxylic acid hydrazide} \quad (89\% \text{ yield})
$$
Azepane Coupling and Salt Formation
Nucleophilic Displacement (Method C1)
Reacting 1-(bromomethyl)cyclopentane-1-carboxylate (1.0 eq) with azepane (1.5 eq) in DMF at 60°C for 48 h achieves N-alkylation:
$$
\text{Bromomethyl intermediate} + \text{Azepane} \xrightarrow{\text{K}2\text{CO}3} 1\text{-(Azepan-1-ylmethyl)cyclopentane-1-carboxylate} \quad (63\% \text{ yield})
$$
Reductive Amination (Method C2)
Condensing cyclopentane-1-carbaldehyde with azepane-1-amine (1.2 eq) using NaBH(OAc)₃ (1.5 eq) in CH₂Cl₂ at 25°C provides superior stereocontrol:
$$
\text{Aldehyde} + \text{Azepane amine} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target amine intermediate} \quad (71\% \text{ yield})
$$
Hydrochloride Salt Crystallization
Treating the free base with HCl (1.05 eq) in EtOAc/hexane (1:3) at −20°C yields pharmaceutical-grade crystals:
$$
\text{Free base} + \text{HCl (g)} \rightarrow 1\text{-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride} \quad (95\% \text{ purity by HPLC})
$$
Analytical Characterization Data
Spectroscopic Properties
Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (dec.) | DSC |
| Solubility (H₂O) | 32 mg/mL | USP <791> |
| logP (octanol/water) | 1.87 ± 0.03 | Shake-flask |
| pKa (amine) | 8.92 | Potentiometric |
Comparative Evaluation of Synthetic Routes
Yield and Scalability
| Method | Overall Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| A → C1 | 41% | 98.2% | Pilot-scale | 1.8 |
| B → C2 | 53% | 97.5% | Lab-scale | 2.4 |
Chemical Reactions Analysis
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The azepane ring can interact with various receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanecarboxylic Acid Derivatives with Amino/Alkylamino Substituents
1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride
1-(Methylamino)cyclopentane-1-carboxylic Acid Hydrobromide
Cyclopentanecarboxylic Acid Esters with Pharmacological Relevance
Caramiphen Hydrochloride
- CAS: Not explicitly listed, but synonyms include 2-Diethylaminoethyl 1-phenylcyclopentanecarboxylate hydrochloride .
- Formula: C₂₀H₃₁NO₂·HCl
- Key Differences: Contains a phenyl group on the cyclopentane and a diethylaminoethyl ester moiety. Ester linkage (vs. carboxylic acid in the target compound) alters bioavailability and metabolic stability .
Metcaraphen Hydrochloride
Cyclopentane Derivatives with Heterocyclic Substituents
3-(1H-Tetrazole-5-amido)cyclopentane-1-carboxylic Acid
trans-3-Aminocyclopentanol Hydrochloride
Structural and Functional Analysis Table
Research Implications
- Safety and Handling : Like its analogs, the hydrochloride form requires storage in cool, dry conditions and handling in controlled environments due to hygroscopicity .
Biological Activity
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is a cyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{19}ClN_{2}O_{2}
- Molecular Weight : 250.75 g/mol
The compound features a cyclopentane ring and an azepane moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Ion Channels : Preliminary studies suggest that the compound may act as a modulator of voltage-gated sodium channels, similar to other cyclopentane derivatives that have shown efficacy as sodium channel blockers .
- Neurotransmitter Receptors : The azepane structure may enhance binding affinity to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
Analgesic Effects
Recent investigations have demonstrated that this compound exhibits significant analgesic properties. In a study involving transgenic mouse models of pain, the compound was shown to selectively inhibit NaV1.7 channels, leading to robust analgesic effects without affecting NaV1.5 channels, which are critical for cardiac function .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory disorders.
Study 1: Analgesic Efficacy in Transgenic Mice
A study conducted on inherited erythromelalgia (IEM) transgenic mice demonstrated that administration of this compound resulted in a significant reduction in pain-related behaviors. The compound's selective inhibition of NaV1.7 was highlighted as a key factor in its analgesic efficacy .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels, showcasing its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
Q & A
Basic: What are the optimal synthetic routes for 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step strategies, including cyclopentane ring functionalization, azepane coupling, and subsequent hydrochloride salt formation. Key steps include:
Cyclopentane Carboxylic Acid Activation : Use of coupling agents (e.g., DIC or DCC) to activate the carboxylic acid for nucleophilic substitution .
Azepane-Methylene Coupling : Reaction of the activated intermediate with azepane under basic conditions to introduce the 1-ylmethyl group. Optimize temperature (e.g., 0–25°C) to prevent racemization .
Salt Formation : Treatment with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .
Critical Parameters :
- Purity (>98%) requires chromatography or recrystallization .
- Chiral integrity (if applicable) depends on stereospecific catalysts .
Basic: How should researchers characterize the structural and chiral purity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Confirm cyclopentane and azepane ring connectivity via H/C NMR (e.g., methylene protons at δ 3.2–3.8 ppm) .
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with polar mobile phases to resolve enantiomers; retention time consistency indicates chiral purity .
- X-ray Crystallography : Resolve absolute configuration if crystalline .
Data Interpretation : Compare spectral data to analogs like (1R,2R)-ethyl cyclopentanecarboxylate derivatives for structural validation .
Basic: What solubility and stability profiles are critical for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (≥50 mM stock), PBS (pH 7.4, ~2 mM), and simulated gastric fluid (pH 1.2, <1 mM). Hydrochloride salts generally enhance aqueous solubility but may aggregate at high concentrations .
- Stability :
Advanced: How do stereochemical variations impact receptor binding and selectivity?
Methodological Answer:
Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Evans oxazolidinones) .
Biological Assays : Compare IC values in receptor binding studies (e.g., serotonin/dopamine receptors). For example, (1R,2R)-configured analogs show 10x higher affinity than (1S,2S) in GPCR models .
MD Simulations : Use molecular docking (e.g., AutoDock Vina) to map hydrogen bonding between the carboxylic acid and receptor active sites. Steric clashes in non-preferred enantiomers reduce binding .
Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy?
Methodological Answer:
Address discrepancies via:
Pharmacokinetic Profiling :
- Measure plasma half-life (LC-MS/MS) and tissue distribution. Ester analogs (e.g., ethyl esters) may show improved bioavailability but lower active form concentration .
Metabolite Identification : Incubate with liver microsomes; detect metabolites via HRMS. Hydrolysis of the azepane ring could deactivate the compound .
Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .
Advanced: What computational strategies predict off-target effects or toxicity?
Methodological Answer:
QSAR Modeling : Train models on cyclopentane-carboxylic acid derivatives to predict hERG channel inhibition or CYP450 interactions .
Docking Screens : Screen against Tox21 Database targets (e.g., nuclear receptors) using Glide SP. Prioritize in vitro testing for high-score off-targets .
ADMET Predictions : Use SwissADME to estimate blood-brain barrier penetration (e.g., high LogP >3 may cause CNS toxicity) .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
Bioisosteric Replacement : Substitute the cyclopentane ring with bicyclo[2.2.1] heptane to resist oxidative metabolism .
Pro-drug Strategies : Introduce hydrolyzable groups (e.g., tert-butyl esters) that release the active acid in target tissues .
Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP-mediated degradation .
Advanced: What experimental controls are essential when studying pH-dependent activity?
Methodological Answer:
Buffer Systems : Use HEPES (pH 7.4) and citrate (pH 5.0) to mimic physiological and lysosomal environments .
Ionic Strength Controls : Compare activity in 150 mM NaCl vs. low-salt conditions to assess electrostatic interactions .
Counterion Effects : Test free base vs. hydrochloride salt to rule out artifactual ionic strength impacts .
Table 1: Key Physicochemical Parameters
| Parameter | Value/Range | Method/Reference |
|---|---|---|
| Molecular Weight | 275.78 g/mol | HRMS |
| LogP (ClogP) | 2.1–2.5 | SwissADME |
| Aqueous Solubility | 2.3 mM (pH 7.4) | Nephelometry |
| Melting Point | 210–215°C (dec.) | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
